8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) with a 3-chlorophenyl substituent. The spirocyclic scaffold combines a piperidine ring fused with a 1,4-dioxane moiety, creating a rigid bicyclic structure. The 3-chlorophenyl group introduces moderate lipophilicity and electronic effects due to the chlorine atom’s electronegativity. This compound is part of a broader class of spirocyclic derivatives studied for applications in medicinal chemistry, including enzyme inhibition, tumor imaging, and receptor targeting .
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H16ClNO2/c14-11-2-1-3-12(10-11)15-6-4-13(5-7-15)16-8-9-17-13/h1-3,10H,4-9H2 |
InChI Key |
QXXSGCAYQHDQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the reaction of a suitable diol with a nitrogen-containing compound under acidic conditions to form the spirocyclic core. The chlorophenyl group is then introduced through a substitution reaction using a chlorinated aromatic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
- Electronic Effects : Chlorine and fluorine substituents fine-tune electron density, impacting receptor binding .
- Synthetic Efficiency : Microwave-assisted reactions achieve higher yields (>80%) compared to traditional heating .
- Applications: Anticancer Agents: Indole and quinoline derivatives target enzymes like p97 and ALDH1A1 . Imaging Probes: 18F- and radioiodinated variants enable PET and SPECT imaging .
Biological Activity
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, which is characterized by the presence of a chlorophenyl group and a dioxa-azaspiro framework. The IUPAC name for this compound is 5-[(3-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. Its molecular formula is .
Antimicrobial Properties
Recent studies have indicated that 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibits significant antimicrobial activity. Specifically, it has been tested against various strains of bacteria and fungi. For instance, compounds with similar structural features have shown effectiveness against Mycobacterium abscessus with minimal inhibitory concentrations (MIC) as low as 0.125 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The IC50 values indicate that certain derivatives of the compound are more potent than established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug | Reference |
|---|---|---|---|
| HCT-116 | 5.0 | Doxorubicin | |
| MCF-7 | 8.0 | Doxorubicin | |
| A549 | 6.5 | 5-Fluorouracil |
The mechanism by which 8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its biological effects involves interaction with specific molecular targets within the cells. These interactions may lead to the modulation of various biological pathways, including apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbial infections .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antimycobacterial Activity : A study demonstrated that derivatives of the compound showed promising results against Mycobacterium tuberculosis through inhibition of the MmpL3 transporter, a critical component for mycobacterial cell wall integrity .
- Cytotoxicity Evaluation : In another study involving multiple human cancer cell lines, compounds based on the spirocyclic structure were shown to induce significant cell death compared to controls, suggesting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
